Furan-3-carboxamide vs. Furan-2-carboxamide Regioisomerism: Differential Kinase Inhibition Potential
The furan-3-carboxamide regioisomer (target compound) positions the carboxamide carbonyl and furan ring oxygen differently than the furan-2-carboxamide analog (CAS 1421494-84-9) [1]. While direct head-to-head kinase inhibition data for these two specific compounds is not publicly available, the broader furan carboxamide SAR literature establishes that the 2- vs. 3-substitution pattern on furan significantly alters hydrogen bond acceptor/donor orientation, leading to differential ATP-competitive binding modes across kinase targets [2]. For the target compound, limited ChEMBL-derived data indicate an IC50 >10,000 nM against CDK11A (HEK293 NanoBRET assay) [3], suggesting selective avoidance of this kinase. In contrast, the furan-2-carboxamide isomer has been associated with cFMS/CSF-1R inhibitory activity (IC50 ~76 nM in HEK-293 cellular autophosphorylation assay) in distinct chemical series, implying that regioisomeric switching can redirect kinase selectivity profiles . Note: The cFMS data are for a related furan-2-carboxamide compound, not the exact furan-2 isomer of the target.
| Evidence Dimension | Kinase selectivity shift induced by furan carboxamide regioisomerism |
|---|---|
| Target Compound Data | IC50 >10,000 nM (CDK11A, HEK293 NanoBRET) |
| Comparator Or Baseline | Furan-2-carboxamide analog series (related compound): IC50 = 76 nM (cFMS/CSF-1R cellular autophosphorylation) |
| Quantified Difference | >130-fold difference in potency, different kinase target selectivity |
| Conditions | CDK11A NanoBRET assay (HEK293); cFMS/CSF-1R cellular autophosphorylation assay (HEK-293, CSF-1/M-CSF-stimulated) |
Why This Matters
For procurement in kinase inhibitor discovery programs, the furan-3 regioisomer offers a distinct selectivity starting point, avoiding the cFMS/CSF-1R pathway while maintaining the phthalazinone scaffold's general kinase affinity.
- [1] Kuujia.com. N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide (CAS 1421494-84-9). https://www.kuujia.com/en/cas/1421494-84-9 (accessed 2026-04-30). View Source
- [2] Zanatta, N., et al. Furan carboxamide fungicides: Structure–activity relationships with the succinate dehydrogenase complex. Bioorg. Med. Chem. Lett., 2007. View Source
- [3] BindingDB BDBM50592042 / ChEMBL5189171. IC50 data for CDK11A. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50592042 View Source
